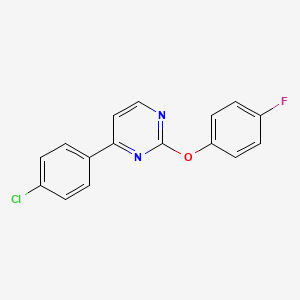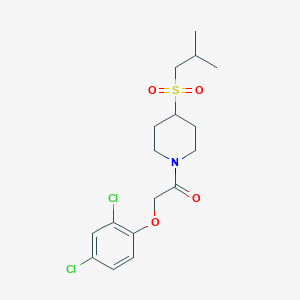
4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine, involves multiple steps including cyclization, chlorination, and nucleophilic substitution. A rapid synthetic method has been established for target compounds, achieving yields up to 44.6% (Zhihui Zhou et al., 2019); (Jianlan Kou & Feiyi Yang, 2022).
Molecular Structure Analysis
Molecular structure analyses, including X-ray crystallography and NMR spectroscopy, reveal detailed insights into the configuration and conformation of pyrimidine derivatives. These techniques have confirmed the planarity of the pyrimidine ring and the displacement of ring-substituent atoms, highlighting the importance of N-H...N and N-H...O hydrogen bonds in the molecular structure (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions, which are crucial for the synthesis of intermediates in small molecule drugs. The reactivity of the carbonyl group in pyrimidines allows for the synthesis of substituted pyrimidines with potential biological activities (S. D. de Melo et al., 1992).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, crystalline structure, and thermal stability, are influenced by their molecular geometry and intermolecular interactions. For instance, the crystal structure analysis of related compounds provides insights into the stability of the crystal packing and the role of specific interactions, such as C–H···O and π–π interactions, in determining the physical properties (S. Gandhi et al., 2016).
Chemical Properties Analysis
Quantum chemical calculations, including Density Functional Theory (DFT), are employed to predict the optimized geometry and understand the chemical reactivity of pyrimidine derivatives. These studies reveal the electron distribution and the potential sites for chemical interactions, providing a basis for understanding the chemical properties and reactivity of such compounds (R. Satheeshkumar et al., 2017).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anti-inflammatory and Analgesic Properties : A derivative of pyrimidine, specifically 6-(4-chlorophenyl)-4-(4-fluoro-3- methyl phenyl)-1,6-dihydropyrimidin-2-ol, demonstrated significant anti-inflammatory and analgesic activities. The nature of the substituent played a crucial role in these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antibacterial Properties : Synthesized pyrimidine derivatives, including those with chlorophenyl groups, showed notable antibacterial activity. The cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituent on phenyl rings influenced this activity (J. Cieplik et al., 2008).
Synthetic Methodology and Structural Analysis
Synthesis Methods : A rapid synthetic method for 2, 4-dichloro-6-(3-nitrophenoxy) pyrimidine, an important intermediate in small molecule anticancer drugs, has been established, demonstrating the compound's relevance in pharmaceutical synthesis (Zhihui Zhou et al., 2019).
Crystal Structure Analysis : Studies on the crystal structure of related pyrimidine compounds, such as nuarimol, provide insights into the molecular arrangement and potential interactions, which are crucial for understanding its pharmacological actions (Gihaeng Kang et al., 2015).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2O/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-14-7-5-13(18)6-8-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNVRCSSXIMAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)OC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2486984.png)
![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)


![3-[(2-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2486988.png)
![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)
![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2486996.png)
![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)
![2-[(2-Methylpropan-2-yl)oxy]ethanethiol](/img/structure/B2487000.png)

![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487003.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)